siRNA Knockdown Potency: ALC-0315 LNPs Achieve 2- to 10-Fold Greater Target Knockdown vs. DLin-MC3-DMA LNPs at Equivalent Dose in Mice
In a direct head-to-head comparison, LNPs formulated with ALC-0315 demonstrated markedly superior siRNA-mediated target protein knockdown relative to LNPs formulated with DLin-MC3-DMA (MC3), the ionizable lipid used in the FDA-approved Onpattro® (patisiran) product. At a dose of 1 mg/kg siRNA administered intravenously in mice, ALC-0315 LNPs achieved a 2-fold greater knockdown of coagulation Factor VII (FVII) in hepatocytes and a 10-fold greater knockdown of ADAMTS13 in hepatic stellate cells compared to MC3 LNPs [1]. This potency advantage represents a quantifiable, therapeutically meaningful difference in gene silencing efficiency between two clinically approved ionizable lipid platforms.
| Evidence Dimension | siRNA-mediated target protein knockdown efficiency in vivo |
|---|---|
| Target Compound Data | ALC-0315 LNPs: 2-fold greater FVII knockdown; 10-fold greater ADAMTS13 knockdown (vs. MC3 baseline) |
| Comparator Or Baseline | DLin-MC3-DMA (MC3) LNPs: baseline knockdown levels for FVII and ADAMTS13 |
| Quantified Difference | 2-fold (FVII) and 10-fold (ADAMTS13) greater knockdown with ALC-0315 vs. MC3 |
| Conditions | C57BL/6 mice, 1 mg/kg siRNA dose, intravenous administration; FVII measured in plasma, ADAMTS13 measured in hepatic stellate cells |
Why This Matters
For siRNA-based therapeutic programs targeting hepatocytes or hepatic stellate cells, ALC-0315 LNPs can achieve equivalent target knockdown at substantially lower siRNA doses than MC3 LNPs, potentially reducing oligonucleotide cost of goods and mitigating dose-dependent toxicities.
- [1] Ferraresso, F., Strilchuk, A.W., Juang, L.J., Poole, L.G., Luyendyk, J.P., & Kastrup, C.J. 'Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells.' Molecular Pharmaceutics, vol. 19, no. 7, 2022, pp. 2175–2182. DOI: 10.1021/acs.molpharmaceut.2c00033. View Source
